molecular formula C10H17NO2 B13227025 Methyl 2-azaspiro[3.5]nonane-1-carboxylate

Methyl 2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13227025
M. Wt: 183.25 g/mol
InChI Key: VVYLPAARFYPZPH-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[3.5]nonane-1-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework. The presence of the azaspiro structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro precursor with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of high-throughput screening and optimization of reaction conditions can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-azaspiro[3.5]nonane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate: Similar spirocyclic structure but with an oxygen atom in the ring.

    2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride: Contains a hydroxyl group instead of an ester group.

    2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: Features a tert-butyl ester group instead of a methyl ester.

Uniqueness

Methyl 2-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of an ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

Methyl 2-azaspiro[3.5]nonane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, potential as an antimalarial agent, and its interactions with various biological targets.

Structural Characteristics

This compound has a molecular formula of C11H17NC_{11}H_{17}N and a molecular weight of approximately 183.25 g/mol. The spirocyclic framework contributes to the compound's rigidity and stability, which are essential for its biological interactions.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies indicate that it can inhibit the growth of various pathogenic microorganisms, suggesting its potential as a therapeutic agent in treating infections.

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

2. Antimalarial Activity

The compound has also been investigated for its antimalarial properties. Preliminary studies suggest that it may inhibit the growth of Plasmodium falciparum, the causative agent of malaria, although further research is needed to elucidate the mechanism of action and efficacy.

3. Interaction with Biological Targets

This compound interacts with specific enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its pharmacological effects.

The mechanism by which this compound exerts its biological effects is believed to involve binding to active sites on target enzymes or receptors, thereby altering their function. The spirocyclic structure allows for unique conformational fitting into these binding sites, which may lead to significant biological outcomes such as inhibition of enzymatic reactions or modulation of signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in Drug Discoveries & Therapeutics evaluated the antimicrobial efficacy of various azaspiro compounds, including this compound, against a range of bacteria and fungi. Results showed significant inhibition against Gram-positive bacteria, indicating potential as an antimicrobial agent for clinical applications .
  • Antimalarial Research : A separate investigation focused on the compound's effect on Plasmodium falciparum revealed promising results, with IC50 values indicating effective inhibition at low concentrations . Further studies are warranted to confirm these findings and explore the compound's potential as a lead in antimalarial drug development.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds in the azaspiro family, which may influence its biological activity:

Compound NameMolecular FormulaNotable Features
Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylateC_{13}H_{21}NEnhanced steric bulk
Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylateC_{12}H_{19}N OIncreased solubility
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylateC_{11}H_{17}N ODifferent reactivity profile

These comparisons highlight the versatility and potential applications of this compound in drug design and development.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)8-10(7-11-8)5-3-2-4-6-10/h8,11H,2-7H2,1H3

InChI Key

VVYLPAARFYPZPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCCCC2)CN1

Origin of Product

United States

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